molecular formula C6H6INO B1324985 (6-Iodopyridin-2-yl)methanol CAS No. 851102-41-5

(6-Iodopyridin-2-yl)methanol

Cat. No. B1324985
M. Wt: 235.02 g/mol
InChI Key: VUEZKKXLCULZHG-UHFFFAOYSA-N
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Description

“(6-Iodopyridin-2-yl)methanol” is a chemical compound with the empirical formula C6H6INO . It has a molecular weight of 235.02 and is typically in solid form . This compound is often used in early discovery research .


Molecular Structure Analysis

The molecular structure of “(6-Iodopyridin-2-yl)methanol” can be represented by the SMILES string OCc1cccc(I)n1 . The InChI key for this compound is VUEZKKXLCULZHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(6-Iodopyridin-2-yl)methanol” is a solid compound . It has a molecular weight of 235.02 g/mol . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Complex Compounds : A study by Percino et al. (2005) focused on the synthesis of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde. This process yielded a symmetrical molecule with intramolecular hydrogen bonds, contributing to the understanding of crystal structure stabilization in related compounds (Percino et al., 2005).

  • Crystal Structure Analysis : Another study by Percino et al. (2007) examined the co-crystal structure of compounds synthesized from 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol. This research contributed to the understanding of crystal structures and their formation in solvent- and catalyst-free reactions (Percino et al., 2007).

Coordination Chemistry and Catalysis

  • Formation of Helicates and Polymers : Telfer et al. (2008) explored the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts, leading to the formation of helicates, boxes, and polymers. This study provides insights into the role of hydrogen bonding in the formation of complex structures (Telfer et al., 2008).

  • Analysis of Co-ordination Geometries : Research by Knight et al. (2010) on the synthesis of the ligand tris(2,2'-bipyrid-6-yl) methanol showed its ability to form complexes with transition metals, contributing to the understanding of co-ordination geometries in metal complexes (Knight et al., 2010).

Methanol-Based Studies and Applications

  • Methanol as a Chemical Feedstock : Research by Moran et al. (2011) highlighted the use of methanol in direct C–C coupling with allenes, showcasing its potential as a renewable chemical feedstock in fine chemical synthesis (Moran et al., 2011).

  • Methanol in Biomembrane and Proteolipid Studies : A study by Nguyen et al. (2019) demonstrated the impact of methanol on lipid dynamics, providing insights relevant to the study of transmembrane proteins and biological membranes (Nguyen et al., 2019).

  • Catalysis of Methanol Oxidation : Niu et al. (2016) conducted research on the electro-catalyzing of methanol oxidation, contributing to the development of green fuel cells and high-performance catalytic materials (Niu et al., 2016).

  • pKa Prediction in Methanol : Miguel et al. (2014) investigated the performance of continuum solvation models in methanol for pKa prediction, which is relevant to chemical reaction studies in methanol as a solvent (Miguel et al., 2014).

  • Methanol Metabolism in Microorganisms : Witthoff et al. (2015) engineered Corynebacterium glutamicum for methanol metabolism, providing a basis for developing biotechnological processes using methanol as an auxiliary substrate (Witthoff et al., 2015).

Safety And Hazards

“(6-Iodopyridin-2-yl)methanol” is classified as a combustible solid . It’s important to handle this compound with care, following appropriate safety protocols. Detailed safety data can be found in the product’s Material Safety Data Sheet .

properties

IUPAC Name

(6-iodopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEZKKXLCULZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640058
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Iodopyridin-2-yl)methanol

CAS RN

851102-41-5
Record name (6-Iodopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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